molecular formula C17H17ClN2O3S B12451051 2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide

2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide

Cat. No.: B12451051
M. Wt: 364.8 g/mol
InChI Key: LIWMXVYPAPMKNQ-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is an organosulfur compound that belongs to the thiourea class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2-(4-chlorophenyl)acetyl chloride with 2,5-dimethoxyaniline to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-METHOXYPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
  • 1-[2-(4-BROMOPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
  • 1-[2-(4-FLUOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA

Uniqueness

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C17H17ClN2O3S/c1-22-13-7-8-15(23-2)14(10-13)19-17(24)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20,21,24)

InChI Key

LIWMXVYPAPMKNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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